JWH 022
Overview
Description
JWH-022 is a synthetic cannabinoid belonging to the naphthoylindole family. It is structurally related to other synthetic cannabinoids like JWH-018 and AM-2201. JWH-022 has been studied for its potential effects on the cannabinoid receptors in the human body, specifically the CB1 and CB2 receptors .
Mechanism of Action
Target of Action
JWH-022 is a cannabimimetic indole that is structurally related to JWH 018 . It is a mildly selective agonist of the peripheral cannabinoid (CB2) receptor . The CB2 receptor is primarily found in the peripheral nervous system and plays a crucial role in modulating immune cell functions .
Mode of Action
As a CB2 receptor agonist, JWH-022 binds to these receptors, mimicking the effects of endogenous cannabinoids . This binding triggers a series of intracellular events, leading to changes in cell function .
Biochemical Pathways
The activation of CB2 receptors by JWH-022 can modulate many physiological and pathological processes . It can affect cell proliferation, migration, invasion, angiogenesis, autophagy, and apoptosis .
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to be metabolized in the liver and excreted in urine .
Result of Action
The activation of CB2 receptors by JWH-022 can lead to various cellular effects. It can exert antiproliferative, apoptotic, anti-migratory, and anti-invasive effects on cells .
Action Environment
The action, efficacy, and stability of JWH-022 can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and the specific cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH-022 typically involves the reaction of 1-naphthoyl chloride with 1-pentylindole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of JWH-022 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
JWH-022 undergoes several types of chemical reactions, including:
Oxidation: JWH-022 can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert JWH-022 to its corresponding alcohol.
Substitution: Various substitution reactions can modify the indole or naphthoyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation and alkylation reactions are performed using reagents like bromine and alkyl halides.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of JWH-022. These derivatives are often studied for their altered pharmacological properties .
Scientific Research Applications
JWH-022 has been extensively studied in various scientific fields:
Chemistry: Used as a reference standard in analytical chemistry for the detection of synthetic cannabinoids.
Biology: Studied for its effects on cannabinoid receptors and potential therapeutic applications.
Medicine: Investigated for its potential use in pain management and anti-inflammatory treatments.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds.
Comparison with Similar Compounds
Similar Compounds
JWH-018: Structurally similar but with a pentyl chain instead of a pentenyl chain.
AM-2201: Contains a fluorine atom on the pentyl chain, increasing its potency.
JWH-073: Similar structure but with a butyl chain instead of a pentyl chain.
Uniqueness
JWH-022 is unique due to its specific structural modifications, which result in distinct pharmacological properties. Its pentenyl chain differentiates it from other synthetic cannabinoids, potentially altering its binding affinity and efficacy at cannabinoid receptors .
Properties
IUPAC Name |
naphthalen-1-yl-(1-pent-4-enylindol-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO/c1-2-3-8-16-25-17-22(20-13-6-7-15-23(20)25)24(26)21-14-9-11-18-10-4-5-12-19(18)21/h2,4-7,9-15,17H,1,3,8,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVCMEGHVSDGFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016344 | |
Record name | JWH-022 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209414-16-4 | |
Record name | JWH-022 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH-022 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-022 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA9G132G9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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